4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

Description

BenchChem offers high-quality 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

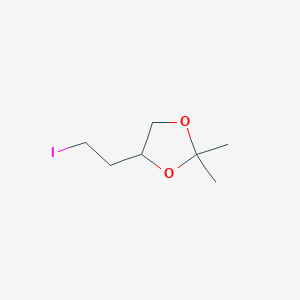

Structure

3D Structure

Properties

IUPAC Name |

4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABASTDSXZONTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCI)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98095-37-5 | |

| Record name | 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane from Solketal: A Comprehensive Methodological Guide

Executive Summary

The molecule 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5) is a highly valuable, enantiomerically pure electrophilic building block. It is extensively utilized in the total synthesis of complex lipids, nucleoside analogs, and prostaglandins—most notably in the synthesis of enantiomerically pure diastereomers of isoprostanes [1].

Synthesizing this target from solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) requires a precise one-carbon homologation followed by a terminal halogenation. As a Senior Application Scientist, I have designed this guide to move beyond theoretical steps, providing a self-validating, causally-explained workflow that ensures high stereochemical fidelity, avoids protecting-group degradation, and maximizes overall yield.

Strategic Pathway Rationale

The transformation of solketal to a 2-iodoethyl derivative requires extending the carbon chain by exactly one methylene unit.

The Epimerization Pitfall: A common approach to homologation involves the Swern oxidation of solketal to 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, followed by a Wittig reaction. However, α-oxygenated aldehydes are notoriously susceptible to base-catalyzed α-epimerization (racemization) [2].

The Cyanation Strategy: To preserve the stereocenter, we employ a tosylation-cyanation-reduction sequence. By converting the alcohol to a tosylate and displacing it with cyanide, the stereocenter remains untouched. The resulting nitrile is then reduced to the homologated alcohol. Finally, a Finkelstein iodination is chosen over an Appel reaction to avoid the generation of triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from aliphatic products.

Fig 1: Six-step homologation and iodination pathway from solketal to the target alkyl iodide.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , incorporating specific visual or analytical cues that confirm the success of the transformation in real-time.

Phase 1: Activation and Homologation

Step 1: Synthesis of Solketal Tosylate

-

Causality: The primary hydroxyl group of solketal is a poor leaving group. Tosylation activates it for the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve solketal (1.0 eq) in anhydrous pyridine (0.5 M) under an argon atmosphere and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to control the exothermic reaction.

-

Stir for 12 hours, allowing the mixture to slowly warm to room temperature.

-

Workup: Dilute with diethyl ether and wash sequentially with cold 1M CuSO₄ (to remove pyridine as a blue water-soluble complex) and brine.

-

-

Self-Validation: The aqueous wash turns deep blue (Cu-pyridine complex). TLC (Hexanes/EtOAc 7:3) will show a new UV-active spot, confirming the presence of the aromatic tosylate ring.

Step 2: Cyanation to 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetonitrile

-

Causality: Cyanide acts as a strong nucleophile, displacing the tosylate via an Sₙ2 mechanism to achieve the 1-carbon extension.

-

Procedure:

-

Dissolve the tosylate (1.0 eq) in anhydrous DMSO (0.3 M).

-

Add NaCN (1.5 eq) and heat the mixture to 80 °C for 24 hours.

-

Workup: Cool to room temperature, quench with water, and extract thoroughly with EtOAc. Wash the organic layer with water (3x) to remove DMSO.

-

-

Self-Validation: IR spectroscopy of the crude product will reveal a distinct, sharp C≡N stretching band at ~2250 cm⁻¹, confirming successful cyanation.

Phase 2: The Reduction Sequence

Step 3: DIBAL-H Reduction to Aldehyde

-

Causality: DIBAL-H at cryogenic temperatures reduces the nitrile to an aluminum imine complex, preventing over-reduction to the amine.

-

Procedure:

-

Dissolve the nitrile (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C.

-

Dropwise add DIBAL-H (1.2 eq, 1.0 M in hexanes) and stir for 2 hours.

-

Critical Workup (Acetonide Protection): Standard acidic workup will cleave the 1,3-dioxolane ring. Instead, quench the reaction with EtOAc, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours at room temperature.

-

-

Self-Validation: The initial gel-like aluminum emulsion will cleanly separate into two distinct, clear liquid phases once the Rochelle's salt fully chelates the aluminum ions.

Step 4: NaBH₄ Reduction to Homologated Alcohol

-

Procedure: Dissolve the crude aldehyde in MeOH at 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 1 hour, quench with acetone, concentrate, and partition between EtOAc and water.

-

Self-Validation: ¹H NMR will show the complete disappearance of the aldehydic proton (~9.5 ppm) and the emergence of a new -CH₂OH multiplet.

Phase 3: Halogenation via Finkelstein Reaction

Step 5: Mesylation of the Homologated Alcohol

-

Procedure: Dissolve the alcohol (1.0 eq) and Et₃N (1.5 eq) in DCM at 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours, then wash with saturated NaHCO₃ and brine.

Step 6: Finkelstein Iodination

-

Causality: The Finkelstein reaction relies on Le Chatelier's principle. Sodium iodide is soluble in acetone, but sodium mesylate is not. The precipitation of NaOMs drives the equilibrium forward.

-

Procedure:

-

Dissolve the mesylate (1.0 eq) in anhydrous acetone (0.2 M).

-

Add NaI (3.0 eq). Wrap the flask in aluminum foil to prevent light-induced homolytic cleavage of the resulting C-I bond.

-

Reflux (56 °C) for 16 hours.

-

Workup: Cool to room temperature and filter through a Celite pad. Concentrate the filtrate, dissolve in Et₂O, and wash with 10% aqueous Na₂S₂O₃ (sodium thiosulfate).

-

-

Self-Validation: The reaction is visually self-validating. A dense white precipitate (NaOMs) forms as the reaction progresses. During workup, the Na₂S₂O₃ wash will instantly decolorize any brown/yellow iodine impurities, leaving a pale-yellow organic layer.

Fig 2: Finkelstein SN2 mechanism driven by the insolubility of sodium mesylate in acetone.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and the In-Process Controls (IPC) required to validate each stage of the synthesis.

| Phase | Transformation | Reagents & Conditions | Typical Yield | In-Process Control (IPC) / Validation |

| 1 | Tosylation | TsCl, Pyridine, 0 °C to RT, 12 h | 90–95% | TLC (Hex/EtOAc 7:3), UV Active Spot |

| 2 | Cyanation | NaCN, DMSO, 80 °C, 24 h | 85–90% | IR Spectroscopy (CN stretch ~2250 cm⁻¹) |

| 3 | Imine Formation | DIBAL-H, DCM, -78 °C, 2 h | N/A (Intermed.) | Phase separation post-Rochelle's quench |

| 4 | Reduction | NaBH₄, MeOH, 0 °C, 1 h | 75–80% (2 steps) | ¹H NMR (Loss of aldehyde peak at 9.5 ppm) |

| 5 | Mesylation | MsCl, Et₃N, DCM, 0 °C, 2 h | 92–98% | TLC (Hex/EtOAc 1:1), KMnO₄ stain |

| 6 | Iodination | NaI, Acetone, Reflux, 16 h | 85–92% | Visual (Precipitation of white NaOMs) |

Conclusion & Future Perspectives

The synthesis of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane from solketal via the cyanation-homologation pathway is a highly robust, stereoretentive process. By utilizing DIBAL-H with a buffered Rochelle's salt quench, the integrity of the acid-sensitive acetonide is preserved. Furthermore, employing a Finkelstein iodination circumvents the purification bottlenecks associated with phosphine-based halogenations. This molecule remains a cornerstone reagent for the alkylation of complex scaffolds in modern drug discovery and lipid research [3].

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the structural elucidation of organic molecules.[1][2][3][4] This guide provides a detailed examination of the predicted spectral data for the target compound, grounded in fundamental NMR principles and comparative data from structurally related analogs. It is designed for researchers, scientists, and professionals in drug development who rely on precise structural characterization.

Molecular Structure and Predicted NMR Environments

4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a derivative of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), where the hydroxyl group is replaced by an iodoethyl moiety. The structural features of this molecule, particularly the stereocenter at C4 and the presence of a bulky, electronegative iodine atom, create distinct chemical environments for its protons and carbons. Understanding these environments is key to interpreting the NMR spectra.

The diagram below illustrates the molecular structure with systematic numbering used for the subsequent spectral analysis.

Caption: Molecular structure of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different proton environments, their neighboring protons (spin-spin coupling), and the relative number of protons in each environment (integration). For 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, we can predict the following signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H_Me1, H_Me2 | 1.3 - 1.5 | Two singlets (s) | 3H each | The two methyl groups on the acetal carbon are diastereotopic due to the adjacent stereocenter (C4). They are chemically non-equivalent and should appear as two distinct singlets. Their chemical shift is in the typical range for gem-dimethyl groups on a dioxolane ring.[5] |

| H1 | 2.0 - 2.3 | Multiplet (m) | 2H | These protons are on the carbon adjacent to C4 of the dioxolane ring. They will be split by both H4 and the two protons on C2, resulting in a complex multiplet. |

| H2 | 3.2 - 3.4 | Triplet (t) or Multiplet (m) | 2H | These protons are adjacent to the highly electronegative iodine atom, causing a significant downfield shift. They will be coupled to the H1 protons, likely appearing as a triplet. |

| H5 | 3.6 - 3.8 and 4.1 - 4.3 | Two multiplets (m) | 1H each | These two protons on C5 are diastereotopic. One is cis and one is trans to the iodoethyl group on C4. This results in different chemical environments and coupling constants with H4, leading to two separate multiplets. |

| H4 | 4.2 - 4.5 | Multiplet (m) | 1H | This proton is on the stereocenter and is coupled to the protons on C5 and C1, resulting in a complex multiplet. Its position is downfield due to being attached to a carbon bonded to two oxygen atoms. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically distinct.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 5 - 10 | The carbon directly bonded to iodine experiences a strong shielding "heavy atom effect," shifting its signal significantly upfield.[6][7][8] For iodoethane, the CH₂I carbon appears around -1.1 ppm, though substitution will alter this value.[9] |

| C_Me1, C_Me2 | 25 - 28 | The two methyl carbons are diastereotopic and should appear as two distinct signals in the typical range for acetal methyl groups.[10] |

| C1 | 38 - 42 | This is a standard aliphatic methylene carbon, positioned between the dioxolane ring and the iodinated carbon. |

| C5 | 66 - 69 | This methylene carbon is part of the dioxolane ring and is bonded to an oxygen atom, placing it in this characteristic chemical shift range.[5] |

| C4 | 75 - 78 | This methine carbon is also part of the dioxolane ring and is bonded to two oxygen atoms (indirectly via the ring structure), resulting in a downfield shift.[5] |

| C_acetal | 108 - 110 | The quaternary acetal carbon, bonded to two oxygen atoms, is the most deshielded carbon in the molecule and appears significantly downfield.[5] |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing the Sample: Accurately weigh 5-10 mg of purified 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane for ¹H NMR, and 20-50 mg for ¹³C NMR.[5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice due to its commonality and the positioning of its residual peak (δ ≈ 7.26 ppm for ¹H) away from most of the compound's signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[11]

-

Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[12]

-

Sample Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm to optimize the signal within the spectrometer's receiver coil.[11][12]

-

Internal Standard: For precise chemical shift referencing, the residual solvent peak of CDCl₃ can be used (δ = 77.16 ppm for ¹³C). Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm for both ¹H and ¹³C), though care should be taken not to add an excess.[12]

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

-

Set a spectral width of approximately 12-15 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Set a spectral width of approximately 220-240 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the reference signal (TMS or residual solvent).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Workflow and Data Visualization

A systematic workflow ensures accurate and reproducible results in structural elucidation by NMR.

Caption: Workflow for NMR-based structural elucidation of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.

By systematically applying these NMR techniques and carefully analyzing the resulting chemical shifts, coupling constants, and integration patterns, researchers can confidently confirm the constitution of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.

References

-

BMRB. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Tormena, C. F., Dias, L. C., & Rittner, R. (2005). Orbital interactions and their effects on 13C NMR chemical shifts for 4,6-disubstituted-2,2-dimethyl-1,3-dioxanes. A theoretical study. The Journal of Physical Chemistry A, 109(27), 6077–6082. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

NMR-it. (2025, May 23). NMR sample preparation guidelines. [Link]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

- Günther, H. (2013).

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. [Link]

-

ResearchGate. (n.d.). ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II. [Link]

-

Katritzky, A. R., Gallos, J. K., & Durst, H. D. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A ¹³C NMR study. Magnetic Resonance in Chemistry, 27(9), 815–822. [Link]

-

NOP - Sustainability in the organic chemistry lab course. ¹H-NMR: cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. [Link]

-

The Royal Society of Chemistry. (2011). ¹H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl₃) ¹³C NMR of (R,R)-1b (CDCl₃). New Journal of Chemistry, Electronic Supplementary Material (ESI). [Link]

-

Jones, A. J., & Grant, D. M. (1970). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Journal of the Chemical Society D: Chemical Communications, (24), 1670. [Link]

-

PubChem. 2,2-Dimethyl-1,3-dioxolane. [Link]

-

PubChem. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. [Link]

-

Doc Brown's Chemistry. ¹³C nmr spectrum of iodoethane. [Link]

-

ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. [Link]

-

SpectraBase. 2,2-Dimethyl-1,3-dioxolane-4-methanol - Optional[¹³C NMR] - Spectrum. [Link]

-

SpectraBase. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. [Link]

-

ResearchGate. (n.d.). ²H NMR spectrum of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). [Link]

-

PubChem. 4-Methylen-2,2-dimethyl-1,3-dioxolane. [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. wiley.com [wiley.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. microbenotes.com [microbenotes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Orbital interactions and their effects on 13C NMR chemical shifts for 4,6-disubstituted-2,2-dimethyl-1,3-dioxanes. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

Executive Summary

For researchers and drug development professionals, 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (C₇H₁₃IO₂, MW ≈ 256.09 Da) serves as a highly versatile synthetic intermediate. It features a protected 1,2-diol (acetonide) and a reactive alkyl iodide appendage, making it ideal for alkylation reactions and organometallic coupling. Understanding its precise Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern is critical for reaction monitoring, structural validation, and impurity profiling in complex matrices. This whitepaper deconstructs the thermodynamic and mechanistic drivers behind its mass spectral signature.

Structural Anatomy and Ionization Thermodynamics

When subjected to standard 70 eV Electron Ionization (EI), the molecule absorbs excess internal energy, leading to the ejection of an electron. The ionization potential of this molecule is governed by its two primary functional groups:

-

The 1,3-Dioxolane (Acetonide) Ring: Contains oxygen lone pairs that readily stabilize adjacent positive charges via resonance.

-

The 2-Iodoethyl Side Chain: Features a large, highly polarizable iodine atom with a relatively weak carbon-iodine (C–I) bond (~234 kJ/mol).

Initial ionization predominantly occurs at the oxygen heteroatoms or the iodine atom, yielding a transient and highly reactive molecular ion ([M]⁺• at m/z 256). Because aliphatic iodides and acetonides are thermodynamically driven to fragment, the intact molecular ion is typically observed at a very low relative abundance.

Core Fragmentation Pathways (Mechanistic Causality)

The fragmentation of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is highly predictable and proceeds through several competing, thermodynamically favored pathways.

Pathway A: Acetonide Alpha-Cleavage (m/z 241)

A universal hallmark of 2,2-dimethyl-1,3-dioxolane derivatives is the facile homolytic cleavage of the C2–CH₃ bond. The expulsion of a methyl radical (•CH₃, 15 Da) generates a highly stable, delocalized cyclic oxonium ion at m/z 241. The retention of the intact provides significant thermodynamic stability, making this a highly diagnostic peak for acetonide identification[1]. Furthermore, the inherent stability of these cyclic oxonium ions prevents immediate secondary degradation, allowing them to reach the detector in high abundance[2].

Pathway B: Side-Chain Cleavage (m/z 101)

The most structurally informative fragmentation occurs via the cleavage of the C4–C1' bond. The loss of the heavy 2-iodoethyl radical (•CH₂CH₂I, 155 Da) leaves behind the 2,2-dimethyl-1,3-dioxolan-4-yl cation (m/z 101).

-

Causality: The resulting carbocation at the C4 position is exceptionally stable because the adjacent ring oxygen atoms donate electron density through resonance. Due to this deep thermodynamic sink, m/z 101 often constitutes the base peak (100% relative abundance) in the spectrum.

Pathway C: Halogen Expulsion (m/z 129)

Due to the weak nature of the C–I bond, the molecule readily undergoes homolytic cleavage to expel an iodine radical (•I, 127 Da), yielding the [M – I]⁺ ion at m/z 129. This fragment confirms the presence of the terminal halogen but is often less abundant than the ring-stabilized fragments.

Pathway D: Deep Ring Fragmentation (m/z 59, m/z 43)

High-energy secondary fragmentation of the acetonide moiety yields lower mass ions. The collapse of the 1,3-dioxolane ring typically results in the neutral loss of acetone (58 Da) or acetaldehyde (44 Da), generating ubiquitous such as m/z 59 ([C₃H₇O]⁺) and m/z 43 (acetyl cation, [CH₃CO]⁺)[3].

Quantitative Diagnostic Ions Summary

To facilitate rapid spectral interpretation, the primary diagnostic ions are summarized in the structured table below.

| m/z | Ion Type | Neutral Loss | Elemental Composition | Structural Origin / Description |

| 256 | [M]⁺• | None | C₇H₁₃IO₂⁺• | Molecular Ion (Low abundance) |

| 241 | [M – CH₃]⁺ | •CH₃ (15 Da) | C₆H₁₀IO₂⁺ | Resonance-stabilized cyclic oxonium ion |

| 129 | [M – I]⁺ | •I (127 Da) | C₇H₁₃O₂⁺ | Cleavage of the terminal C–I bond |

| 101 | [M – C₂H₄I]⁺ | •CH₂CH₂I (155 Da) | C₅H₉O₂⁺ | 2,2-dimethyl-1,3-dioxolan-4-yl cation (Base peak candidate) |

| 59 | [C₃H₇O]⁺ | Multiple | C₃H₇O⁺ | Protonated acetone (Ring collapse) |

| 43 | [C₂H₃O]⁺ | Multiple | C₂H₃O⁺ / C₃H₇⁺ | Acetyl cation / Isopropyl cation (Ring collapse) |

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of the primary EI-MS fragmentation pathways originating from the molecular ion.

Figure 1: Primary EI-MS fragmentation pathways of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane.

Self-Validating Experimental Protocol: GC-EI-MS Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following protocol describes a self-validating system for acquiring the mass spectrum of this compound. Every step is paired with its underlying scientific causality.

Step 1: System Tuning and Calibration

-

Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) calibration gas. Verify that the relative abundances of m/z 69, 219, and 502 meet standard manufacturer specifications.

-

Causality: Ensures the electron energy is strictly standardized at 70 eV and that the quadrupole mass filter transmits ions uniformly across the entire mass range. This guarantees that the resulting spectrum can be accurately matched against established libraries.

Step 2: Sample Preparation

-

Action: Dissolve the neat 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane standard in GC-grade hexane or dichloromethane to a final concentration of 10–50 µg/mL. Include a solvent blank.

-

Causality: High concentrations lead to detector saturation and promote unwanted ion-molecule reactions in the source (e.g., self-chemical ionization yielding [M+H]⁺). The solvent blank validates that the system is free of carryover.

Step 3: Chromatographic Separation

-

Action: Inject 1 µL of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Use a split ratio of 10:1 and a constant helium flow of 1.0 mL/min. Program the oven: 80°C hold for 2 min, ramp at 15°C/min to 280°C.

-

Causality: The non-polar 5% phenyl stationary phase provides excellent peak shape for moderately polar acetonides. The temperature ramp ensures the compound elutes sharply without thermal degradation in the inlet.

Step 4: Data Acquisition

-

Action: Set the MS transfer line to 250°C and the ion source to 230°C. Acquire data in full scan mode from m/z 35 to m/z 350.

-

Causality: The lower mass limit (m/z 35) successfully captures the critical m/z 43 acetonide fragment while excluding overwhelming background noise from atmospheric nitrogen (m/z 28) and oxygen (m/z 32). The source temperature prevents the condensation of the heavy iodinated fragments.

References

-

Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Source: AIP Publishing / Journal of Physical and Chemical Reference Data URL: [Link]

-

Title: Ion/molecule reactions performed in a miniature cylindrical ion trap mass spectrometer. Source: Organic Mass Spectrometry / ResearchGate URL: [Link]

-

Title: Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration. Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

Sources

Infrared (IR) Spectroscopic Profiling of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide

The molecule 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a highly versatile building block in organic synthesis, frequently utilized as a protected chiral or achiral intermediate in the development of complex active pharmaceutical ingredients (APIs). Structurally, it consists of an acid-sensitive 1,3-dioxolane ring (an acetonide protecting group) and a reactive primary alkyl iodide tail.

Infrared (IR) spectroscopy serves as a critical, non-destructive analytical tool for verifying the structural integrity of the acetonide core while simultaneously confirming the presence of the halogenated tail. This guide deconstructs the vibrational mechanics of the molecule and provides a field-proven, self-validating protocol for its spectral characterization.

Structural Deconstruction & Vibrational Mechanics

To accurately interpret the IR spectrum of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, we must isolate its three primary functional domains. The vibrational frequencies of these domains are governed by Hooke's Law, where the wavenumber (

The 1,3-Dioxolane Core

The identification of the 1,3-dioxolane ring heavily relies on the strong asymmetric and symmetric C-O-C stretching vibrations. Because oxygen is highly electronegative, the C-O bonds possess a strong dipole moment, resulting in intense IR absorption typically observed between 1050 and 1150 cm⁻¹, as documented by the [1].

The Gem-Dimethyl Cap

The molecule features a 2,2-dimethyl substitution on the dioxolane ring. The steric constraint of two methyl groups attached to a single quaternary carbon causes a splitting of the degenerate -CH₃ bending modes. This phenomenon, known as the "umbrella" deformation, manifests as a distinct doublet near 1370 and 1380 cm⁻¹, a well-established spectroscopic marker in [2].

The Iodoethyl Tail

The C-I bond presents a unique spectroscopic challenge. Because iodine is a massive atom (atomic mass ~127 amu), the reduced mass (

Quantitative Spectral Assignments

| Functional Domain | Vibrational Mode | Expected Frequency (cm⁻¹) | Relative Intensity | Diagnostic Significance |

| Aliphatic Backbone | C-H Asym/Sym Stretch | 2850 – 2980 | Medium to Strong | Confirms the presence of the alkane framework. |

| Methylene Linker | -CH₂- Scissoring | ~1450 | Medium | Indicates the presence of the ethyl chain. |

| Gem-Dimethyl Group | -CH₃ Bending (Umbrella) | ~1370 and ~1380 | Medium (Doublet) | Validates the intact 2,2-dimethyl substitution. |

| 1,3-Dioxolane Ring | C-O-C Asym/Sym Stretch | 1050 – 1150 | Very Strong | Primary marker for the acetonide protecting group. |

| Alkyl Iodide Tail | C-I Stretch | 500 – 600 | Weak to Medium | Confirms successful halogenation; relies on high SNR. |

IR-Guided Synthetic Validation Workflow

In pharmaceutical development, 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is typically synthesized from its corresponding alcohol, 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, via the [3] using iodine, triphenylphosphine (PPh₃), and imidazole.

IR spectroscopy is the ideal tool for inline reaction monitoring. The diagnostic workflow relies on tracking the disappearance of the broad O-H stretch and the emergence of the low-frequency C-I stretch, while ensuring the C-O-C bands remain unperturbed (indicating the acid-sensitive acetonide ring has not degraded).

Fig 1: IR-guided diagnostic workflow for the synthesis and validation of the target iodo-acetonide.

Self-Validating ATR-FTIR Protocol

Because 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. It eliminates the need for hygroscopic KBr pellets, which can introduce artifactual water bands that falsely suggest incomplete alcohol conversion.

Crucial Hardware Insight: You must use a Diamond ATR crystal. Standard Zinc Selenide (ZnSe) crystals have a spectral cutoff around 650 cm⁻¹, which will completely obscure the critical C-I stretching region (500–600 cm⁻¹).

Step-by-Step Methodology

Step 1: System Initialization & Validation

-

Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Collect a background scan using a clean, dry Diamond ATR crystal.

-

Causality: Purging eliminates atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹, 1300–1900 cm⁻¹). If the background scan shows >0.01 absorbance units in the water region, the purge is incomplete, and the system is not validated for use.

Step 2: Sample Application

-

Action: Deposit 1–2 drops of the neat liquid sample directly onto the Diamond ATR crystal. Ensure the crystal is fully covered without introducing microscopic air bubbles.

-

Causality: Air bubbles at the sample-crystal interface cause severe IR beam scattering, leading to a sloping baseline and artificially reduced peak intensities.

Step 3: Spectral Acquisition

-

Action: Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹, spanning the 4000 to 400 cm⁻¹ range.

-

Causality: The C-I stretch is inherently weak. Increasing the number of scans to 64 enhances the Signal-to-Noise Ratio (SNR) by a factor of

(8-fold improvement over a single scan), ensuring the halogen peak is clearly resolved above the instrumental noise floor.

Step 4: Data Validation & Post-Processing

-

Action: Inspect the baseline between 3800 and 4000 cm⁻¹.

-

Causality: This region should be perfectly flat and featureless. If the baseline is elevated or sloping, it indicates sample contamination or improper crystal contact. The protocol requires the sample to be wiped and re-run.

Step 5: Immediate Remediation

-

Action: Immediately clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe.

-

Causality: Alkyl iodides can undergo slow photolytic decomposition under ambient light, releasing trace amounts of elemental iodine (I₂). Iodine is highly corrosive and can permanently stain or degrade the metallic seals surrounding the ATR crystal if left unattended.

Stability & Degradation Monitoring

The 1,3-dioxolane ring is notoriously sensitive to acidic conditions. If the alkyl iodide undergoes photolytic degradation, it can generate trace hydroiodic acid (HI). This trace acid can catalyze the rapid deprotection (hydrolysis) of the acetonide ring back into a diol.

Spectroscopic Red Flags: If a stored batch of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is analyzed and a broad, intense band emerges at 3200–3400 cm⁻¹ , alongside the attenuation of the 1370/1380 cm⁻¹ doublet , the sample has degraded. The IR spectrum has successfully flagged the acid-catalyzed ring opening, preventing the use of compromised material in downstream API synthesis.

References

Methodological & Application

Application Note: Protocol for Alkylation using 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for appending protected 3,4-dihydroxybutyl scaffolds to nucleophiles using 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.

Mechanistic Rationale & Reagent Profiling

In medicinal chemistry, appending a hydrophilic 1,2-diol side chain is a common strategy to improve a drug candidate's aqueous solubility and modulate its pharmacokinetic profile. 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5) is a bifunctional reagent specifically designed for this purpose. It has been successfully utilized in the synthesis of complex aglycon analogues (such as sarmentosin derivatives) to append protected diol side chains to various nucleophiles [1].

The Dual-Functionality Advantage

The reagent's architecture is divided into two highly optimized functional domains:

-

The Electrophilic Tail (Iodoethyl group): Iodine is a highly polarizable, excellent leaving group. The weak carbon-iodine (C-I) bond significantly lowers the activation energy required for bimolecular nucleophilic substitution (SN2). This allows the alkylation to proceed at lower temperatures compared to bromo- or chloro- analogues, thereby minimizing competing E2 elimination side reactions.

-

The Protected Head (Acetonide/Isopropylidene Acetal): The 1,2-diol is masked as an acetonide. This protecting group is completely orthogonal to the basic conditions required for SN2 alkylation. It remains intact in the presence of strong bases (e.g., Cs2CO3, NaH) but can be rapidly cleaved under mild aqueous acidic conditions [2].

Reagent Handling & Stability

-

Photolability: The C-I bond is sensitive to homolytic cleavage via UV/visible light, which liberates elemental iodine (

), turning the reagent pink or brown. Rule of Experience: Always store the reagent in amber vials at 2–8 °C. -

Thermal Stability: Avoid prolonged heating above 100 °C prior to the reaction to prevent thermal degradation.

Reaction Pathway Visualization

The following workflow illustrates the bipartite synthetic strategy: base-mediated SN2 alkylation followed by acid-catalyzed deprotection.

Reaction workflow: SN2 alkylation followed by acidic deprotection to yield a 1,2-diol.

Optimization Data & Condition Matrix

Selecting the correct base and solvent pairing is critical to favor SN2 substitution over E2 elimination. The table below summarizes optimized quantitative parameters based on substrate class.

| Nucleophile Type | Base | Solvent | Temp (°C) | Time (h) | Primary Outcome / Typical Yield |

| Secondary Amine | K2CO3 | MeCN | 80 | 12–16 | SN2 Dominant (75–85%) |

| Secondary Amine | DIPEA | DMF | 90 | 16–24 | Sluggish conversion (60–70%) |

| Phenol (Ar-OH) | Cs2CO3 | DMF | 60 | 8–12 | Rapid O-Alkylation (85–95%) |

| Phenol (Ar-OH) | K2CO3 | Acetone | 56 (Reflux) | 16–24 | Moderate yield (70–80%) |

Step-by-Step Experimental Methodologies

Protocol A: N-Alkylation of Secondary Amines

This protocol is designed to synthesize tertiary amines while preventing over-alkylation.

-

Preparation: In an oven-dried round-bottom flask, dissolve the secondary amine (1.0 equiv, e.g., 5.0 mmol) in anhydrous acetonitrile (MeCN, 25 mL) to achieve a 0.2 M concentration.

-

Base Addition: Add finely powdered, anhydrous potassium carbonate (K2CO3, 2.5 equiv, 12.5 mmol).

-

Causality: K2CO3 is a mild, heterogeneous base. It efficiently scavenges the hydroiodic acid (HI) byproduct without initiating base-catalyzed degradation of the substrate, which can occur with stronger bases like NaH.

-

-

Reagent Addition: Add 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 equiv, 6.0 mmol) dropwise via syringe.

-

Execution: Equip the flask with a reflux condenser. Heat the suspension to 80 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor the disappearance of the starting amine via LC-MS.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with excess EtOAc. Concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO2, typically a gradient of Hexanes/EtOAc or DCM/MeOH) to isolate the acetonide-protected tertiary amine.

Protocol B: O-Alkylation of Phenols

This protocol leverages the "Cesium Effect" to maximize the nucleophilicity of the phenoxide ion.

-

Preparation: Dissolve the phenol derivative (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).

-

Base Addition: Add cesium carbonate (Cs2CO3, 1.5 equiv, 7.5 mmol).

-

Causality: The large ionic radius and low charge density of the cesium cation (

) result in a highly dissociated, "naked" phenoxide ion. This drastically accelerates the SN2 attack on the iodoethyl chain, allowing the reaction to proceed at lower temperatures and suppressing E2 elimination.

-

-

Reagent Addition: Add 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.1 equiv, 5.5 mmol).

-

Execution: Stir the mixture at 60 °C for 8–12 hours.

-

Workup: Cool to room temperature and quench with distilled water (50 mL) to dissolve all salts. Extract the aqueous layer with EtOAc (3 × 30 mL).

-

Self-Validating Step: Wash the combined organic layers with brine (5 × 30 mL). This repetitive washing is mandatory to partition and remove residual DMF from the organic phase.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Protocol C: Orthogonal Deprotection to the 1,2-Diol

Cleavage of the acetonide to reveal the hydrophilic diol.

-

Preparation: Dissolve the acetonide-protected intermediate (1.0 equiv) in methanol (MeOH, 0.1 M).

-

Acid Addition: Add 1.0 M aqueous HCl (2.0 equiv).

-

Causality: The acetal linkage is highly susceptible to specific acid catalysis. The protonation of the acetal oxygen triggers the expulsion of acetone, irreversibly driving the equilibrium toward the free 1,2-diol.

-

-

Execution: Stir at room temperature for 2–4 hours. Monitor via TLC (the diol product will be significantly more polar/lower Rf than the starting material).

-

Workup: Neutralize the reaction by carefully adding saturated aqueous NaHCO3 until pH ~7. Concentrate in vacuo to remove MeOH, then extract the aqueous residue with a polar organic solvent (e.g., 10% MeOH in DCM).

Causality & Troubleshooting Guide

-

Issue: High levels of alkene byproduct (E2 Elimination).

-

Root Cause: The base is too strong, or the temperature is too high. The basicity outcompetes nucleophilicity, abstracting a proton adjacent to the iodo group.

-

Solution: Switch from NaH or KOtBu to a milder carbonate base (K2CO3 or Cs2CO3). Lower the reaction temperature by 10–15 °C and extend the reaction time.

-

-

Issue: Incomplete conversion of the nucleophile.

-

Root Cause: The reagent may have degraded (loss of iodine) during storage, or the nucleophile is sterically hindered.

-

Solution: Verify the integrity of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane via NMR before use. If degraded, synthesize fresh reagent from the corresponding tosylate/mesylate via a Finkelstein reaction (NaI in acetone). For hindered nucleophiles, add a catalytic amount of tetrabutylammonium iodide (TBAI) to maintain a highly reactive iodide pool.

-

References

-

Zhang, H., Xu, R., Hu, Z., He, X., Bai, D., Li, X., & Wang, X. (2002). "Synthesis of aglycon analogues of sarmentosin and their bioactivity of lymphocyte proliferation." Bioorganic & Medicinal Chemistry Letters, 12(24), 3543-3545. URL: [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis" (4th ed.). John Wiley & Sons, Inc. URL: [Link]

Application Guide: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane in Natural Product Synthesis

Executive Summary & Strategic Importance

4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5)[1] is a highly versatile, bifunctional C4 building block widely utilized in the total synthesis of complex natural products. Structurally, it features a highly electrophilic primary alkyl iodide at one terminus and a masked 1,2-diol (protected as an isopropylidene acetal or "acetonide") at the other.

Derived efficiently from the chiral pool (e.g., L- or D-malic acid via 1,2,4-butanetriol)[1], this synthon enables the stereocontrolled installation of a 4-carbon chain bearing a terminal diol. It is a cornerstone reagent in the synthesis of macrolides, polyketides, and bioactive lipids, famously employed in the total synthesis of enantiomerically pure 12-F2-isoprostanes[2].

Retrosynthetic origin and forward application pathways of the C4 synthon.

Mechanistic Rationale & Reactivity Profile

The utility of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane relies on the orthogonal reactivity of its two functional domains:

-

The Electrophilic Core (Alkyl Iodide): Iodide is an exceptional leaving group due to its high polarizability and weak C–I bond. In asymmetric alkylations (e.g., Evans oxazolidinone chemistry), primary iodides react significantly faster than their bromide counterparts, allowing reactions to proceed at lower temperatures (-20 °C), which is critical for maximizing diastereomeric excess (

)[3]. Furthermore, the iodide readily undergoes oxidative addition with magnesium or zinc to form potent organometallic nucleophiles[4]. -

The Protective Group (Acetonide): The 2,2-dimethyl-1,3-dioxolane ring is completely inert to strongly basic conditions (such as NaHMDS, LDA, or

-BuLi) and organometallic reagents. However, it can be cleanly deprotected at late stages of a synthesis using mild acidic conditions (e.g., Dowex-50W resin in MeOH, or aqueous trifluoroacetic acid) without disturbing sensitive ester or macrolactone linkages[2].

Quantitative Data: Reaction Optimization

The following tables summarize field-proven optimization parameters for utilizing this synthon in key C–C bond-forming reactions.

Table 1: Halide Leaving Group Comparison in Evans Asymmetric Alkylation Conditions: Chiral oxazolidinone (1.0 eq), NaHMDS (1.1 eq), Electrophile (2.0 eq), THF, -78 °C to -20 °C.

| Electrophile Leaving Group | Reaction Time at -20 °C | Conversion (%) | Diastereomeric Ratio (dr) |

| Chloride (-Cl) | > 48 hours | < 15% | N/A |

| Bromide (-Br) | 24 hours | 65 - 75% | 92:8 |

| Iodide (-I) | 4 - 6 hours | > 95% | > 98:2 |

Table 2: Grignard Reagent Formation Conditions Conditions: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq), Mg turnings (1.5 eq), THF.

| Activation Method | Temperature | Initiation Time | Yield of Active Grignard |

| None | 25 °C | > 2 hours (erratic) | < 40% (Wurtz coupling) |

| Iodine ( | 0 °C to 20 °C | 15 minutes | 75 - 80% |

| DIBAL-H (0.02 eq) | 0 °C to 10 °C | < 2 minutes | > 90% |

Application Workflows & Self-Validating Protocols

Workflow A: Asymmetric Alkylation of Chiral Enolates

This workflow describes the attachment of the C4 diol chain to a chiral scaffold, a critical step in the synthesis of polyketide natural products and isoprostanes[2].

Step-by-step workflow for the asymmetric alkylation using the Evans auxiliary.

Protocol 1: Sodium Enolate Alkylation

Causality Note: NaHMDS is specifically chosen over LDA. The sodium cation coordinates less tightly to the enolate oxygen than lithium, increasing the nucleophilicity of the enolate and accelerating the

-

Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add the chiral

-acyloxazolidinone (5.0 mmol) and anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath. -

Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 5.5 mL, 5.5 mmol) over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete enolization.

-

Electrophile Addition: Add neat 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (10.0 mmol) dropwise.

-

Alkylation: Remove the -78 °C bath and replace it with a cryocooler set to -20 °C. Stir for 6 hours.

-

In-Process Control (IPC) - Self-Validation: Remove a 0.1 mL aliquot, quench with saturated aqueous

, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) using -

Quench & Workup: Quench the reaction at -20 °C with saturated aqueous

(10 mL). Extract with EtOAc (

Workflow B: Organometallic Addition (Grignard Generation)

Converting the iodide to a Grignard reagent allows the C4 chain to act as a nucleophile, attacking aldehydes or Weinreb amides to build complex secondary alcohols or ketones[4].

Protocol 2: Grignard Formation and Aldehyde Trapping

Causality Note: Primary alkyl iodides are prone to Wurtz coupling (homocoupling) during Grignard formation. To suppress this, the reaction is kept dilute, and the magnesium is highly activated using DIBAL-H to ensure rapid insertion at low temperatures (0 °C to 10 °C)[4].

-

Magnesium Activation: To a flame-dried 50 mL 3-neck flask, add magnesium turnings (12.0 mmol, 292 mg) and anhydrous THF (5 mL). Add DIBAL-H (1.0 M in Hexanes, 0.1 mL) and stir for 5 minutes at room temperature.

-

Initiation: Cool the suspension to 0 °C. Add a 1 mL portion of a solution containing 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (10.0 mmol in 10 mL THF). Wait for the temperature to spike slightly or for the solution to turn slightly cloudy, indicating initiation.

-

Insertion: Add the remainder of the iodide solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 1 hour at 10 °C.

-

IPC - Titration (Self-Validation): Titrate a 1.0 mL aliquot of the Grignard solution against iodine (

) in a saturated LiCl/THF solution until a persistent brown color remains. A successful generation should yield a molarity of -

Trapping: Cool the Grignard solution to -78 °C. Dropwise add the target aldehyde (8.0 mmol) dissolved in 5 mL THF. Stir for 1 hour, allowing the mixture to warm to 0 °C.

-

Quench: Quench carefully with saturated aqueous

(10 mL). Extract with diethyl ether (

References

-

Title: Synthesis of the eight enantiomerically pure diastereomers of the 12-F(2)-isoprostanes. Source: Journal of the American Chemical Society, 2002. URL: [Link][2]

-

Title: Highly Functionalized Organomagnesium Reagents Prepared Through Halogen–Metal Exchange. Source: Angewandte Chemie International Edition, 2003. URL: [Link][4]

-

Title: Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Source: Journal of the American Chemical Society, 1982. URL: [Link][3]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of the eight enantiomerically pure diastereomers of the 12-F(2)-isoprostanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Highly functionalized organomagnesium reagents prepared through halogen-metal exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

Acid-catalyzed removal of the 2,2-dimethyl-1,3-dioxolane protecting group

The 2,2-dimethyl-1,3-dioxolane group (commonly referred to as an acetonide or isopropylidene acetal) is a cornerstone of orthogonal protection strategies in organic and medicinal chemistry. Widely utilized to mask 1,2- and 1,3-diols during complex syntheses, the acetonide group is prized for its stability against bases, nucleophiles, and mild reductants[1]. However, its removal—dictated by acid-catalyzed hydrolysis—requires precise tuning. In late-stage drug development or natural product synthesis, brute-force acidic conditions can lead to the degradation of sensitive molecular architectures[2].

As an application scientist, approaching acetonide deprotection requires moving beyond empirical trial-and-error. This guide deconstructs the mechanistic causality of acetonide cleavage, provides a strategic framework for reagent selection, and details self-validating experimental protocols designed for high-fidelity execution.

Mechanistic Causality: The Anatomy of Acetonide Cleavage

To optimize a deprotection protocol, one must first understand the thermodynamic and kinetic drivers of the reaction. Acetonide removal is a specific acid-catalyzed process that relies on the equilibrium between the protected acetal and the free diol.

The Causality of Cleavage:

-

Protonation: The reaction initiates with the reversible protonation of one of the dioxolane oxygen atoms. The choice of acid dictates the steady-state concentration of this protonated species.

-

Ring Opening (Rate-Limiting Step): The C–O bond cleaves to generate a resonance-stabilized oxocarbenium ion. The stability of this intermediate is influenced by the steric and electronic environment of the parent diol.

-

Nucleophilic Trapping: A nucleophile (typically water or an alcohol) attacks the oxocarbenium ion, forming a hemiacetal.

-

Elimination: Subsequent proton transfer and elimination release the free diol and a molecule of acetone.

Because all steps are reversible, the reaction must be driven to completion by Le Chatelier's principle—either by flooding the system with a nucleophile (e.g., aqueous hydrolysis) or by physically removing the acetone byproduct (e.g., transacetalization or evaporation).

Acid-catalyzed hydrolysis mechanism of the 2,2-dimethyl-1,3-dioxolane protecting group.

Strategic Reagent Selection Matrix

Selecting the correct deprotection condition is a function of substrate solubility and the presence of orthogonal protecting groups (e.g., silyl ethers, Boc groups, or glycosidic bonds).

Decision tree for selecting acetonide deprotection reagents based on substrate tolerance.

Quantitative Data Summary: Deprotection Conditions

The following table synthesizes field-proven conditions, allowing for rapid comparison of kinetic efficiency and substrate compatibility[2],[3],[4].

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield | Mechanistic Rationale & Application Notes |

| 80% AcOH (aq) | Water | 25–40 | 2–6 | >90% | Mild Hydrolysis: High proton activity with abundant water. Preserves robust silyl ethers (TBDPS, sometimes TBS). |

| HCl (1M) or p-TsOH | Methanol | 25 | 1–4 | >95% | Transacetalization: Overcomes poor aqueous solubility. Methanol acts as the nucleophile, forming volatile 2,2-dimethoxypropane[4]. |

| TFA / H₂O (95:5) | DCM | 0–25 | 1–2 | >85% | Aggressive Hydrolysis: Fast cleavage. Water is critical to prevent the formation of unwanted trifluoroacetyl esters. |

| TMSOTf | DCM | 0 | 0.5–1 | >85% | Aprotic Lewis Acid: Ideal for water-sensitive substrates. Generates a highly reactive silyl oxonium intermediate[3]. |

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies are designed with built-in analytical checkpoints to ensure reproducibility.

Protocol A: Mild Hydrolysis via 80% Aqueous Acetic Acid

Best for: Substrates containing mildly acid-sensitive moieties (e.g., complex diterpenoids or functionalized carbohydrates).

-

Preparation: Dissolve the acetonide-protected substrate (1.0 mmol) in 80% aqueous acetic acid (10 mL).

-

Causality Note: The 80:20 ratio is critical. It provides a pH of ~2 (sufficient to protonate the acetal) while maintaining enough water to trap the oxocarbenium ion without causing phase separation of lipophilic substrates.

-

-

Execution: Stir the reaction mixture at room temperature. If steric hindrance is severe, gently warm to 40 °C.

-

Monitoring: Monitor via TLC or LC-MS. The reaction typically completes in 2–6 hours.

-

Quenching & Workup: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with EtOAc (3 × 15 mL).

-

Azeotropic Removal (Crucial Step): If direct concentration is preferred over extraction, add toluene (20 mL) to the crude mixture and concentrate under reduced pressure.

-

Causality Note: Acetic acid is notoriously difficult to remove in vacuo. Toluene forms a low-boiling azeotrope with acetic acid, facilitating complete solvent removal without applying excessive thermal stress that could degrade the newly formed diol.

-

Protocol B: Transacetalization via p-Toluenesulfonic Acid (p-TsOH) in Methanol

Best for: Highly lipophilic substrates that crash out of aqueous acid systems.

-

Preparation: Add the acetonide-protected substrate (1.0 mmol) to a round-bottom flask and dissolve in anhydrous methanol (15 mL).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)[4].

-

Causality Note: Methanol replaces water as the nucleophile. Instead of yielding acetone, the reaction produces 2,2-dimethoxypropane.

-

-

Execution: Stir at room temperature for 1–4 hours.

-

Thermodynamic Driving: To drive the reaction to completion, periodically apply a slight vacuum or sweep the flask with nitrogen to remove the volatile 2,2-dimethoxypropane byproduct.

-

Workup: Quench the acid catalyst by adding solid NaHCO₃ (0.5 mmol) or filtering the solution through a basic resin (e.g., Amberlyst A21)[4]. Filter and concentrate the filtrate to yield the crude diol.

Protocol C: Aprotic Cleavage via TMSOTf

Best for: Substrates where protic/aqueous conditions induce side reactions (e.g., epimerization).

-

Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere. Cool the solution to 0 °C.

-

Activation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.2 mmol)[3].

-

Causality Note: TMSOTf acts as a potent Lewis acid, coordinating to the acetal oxygen and facilitating ring opening without the need for a protic source, preserving water-sensitive functional groups.

-

-

Execution: Stir at 0 °C for 30 minutes.

-

Quenching: Quench with triethylamine (0.5 mL) before warming to room temperature to neutralize the triflic acid generated during the reaction. Concentrate and purify via silica gel chromatography.

Self-Validation & Troubleshooting

To ensure the integrity of the deprotection, researchers must rely on orthogonal analytical validation and understand the causality behind common failure modes.

Analytical Self-Validation (NMR Tracking)

Do not rely solely on mass spectrometry, as acetonide loss can sometimes occur as an artifact of ionization.

-

¹H NMR: Confirm the complete disappearance of the two distinct acetonide methyl singlets (typically resonating between δ 1.30 and 1.50 ppm). If the solvent is non-exchanging (e.g., DMSO-d₆), look for the emergence of two new exchangeable hydroxyl protons[4].

-

¹³C NMR: The definitive marker of complete deprotection is the disappearance of the quaternary ketal carbon signal, which characteristically appears far downfield at δ 98–110 ppm.

Troubleshooting Common Failure Modes

Issue 1: Formation of Trifluoroacetyl (TFA) Esters

-

Observation: When using TFA/DCM for deprotection, LC-MS indicates mass adducts corresponding to +96 Da (addition of a trifluoroacetyl group) on the liberated hydroxyls.

-

Causality: Highly concentrated TFA can undergo autocatalysis to form trace amounts of trifluoroacetic anhydride, which rapidly acylates the newly freed, highly nucleophilic diols.

-

Resolution: Never use anhydrous TFA for acetonide deprotection. Always introduce 5% v/v water to the TFA/DCM mixture. The water quenches any anhydride formed and provides the necessary nucleophile to drive the hydrolysis forward.

Issue 2: Anomerization in Carbohydrate Substrates

-

Observation: Deprotection of a glycosidic acetonide results in a mixture of α and β anomers.

-

Causality: Prolonged exposure to strong acids protonates the pyranose/furanose ring oxygen. This leads to a transient ring-opening/closing mechanism that scrambles the stereochemical integrity at the anomeric center before the acetonide is fully removed[5].

-

Resolution: Switch from thermodynamic to kinetic control. Utilize milder, sterically bulky acids (like Pyridinium p-toluenesulfonate, PPTS) or employ the aprotic TMSOTf protocol[3] to selectively target the exocyclic acetal over the endocyclic ring oxygen.

References

Sources

- 1. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane as a Glycerol-Derived C4 Chiral Building Block

Executive Overview & Strategic Utility

The synthesis of complex natural products, active pharmaceutical ingredients (APIs), and lipid mediators frequently relies on the chiral pool. 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5)[1] and its enantiopure variants, such as the (R)-enantiomer (CAS: 165657-74-9)[2], serve as highly versatile C4 building blocks.

Derived fundamentally from glycerol via solketal[3] or directly from 1,2,4-butanetriol, this intermediate offers an optimized balance of reactivity and stability. It features a highly reactive primary iodide designed for rapid carbon-carbon bond formation and an acid-labile acetonide protecting group that masks a terminal 1,2-diol. This Application Note details the physicochemical properties, synthetic lineage, and validated protocols for utilizing this intermediate in advanced organic synthesis.

Physicochemical Profiling

To ensure reproducible experimental design, the baseline physical properties of the intermediate must be accounted for during reaction scaling and purification.

Table 1: Key Physicochemical Properties

| Property | Value | Operational Implication |

|---|---|---|

| Chemical Name | 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | Standard IUPAC nomenclature. |

| CAS Number | 98095-37-5 (Racemate)[1] | Use 165657-74-9 for (R)-enantiomer[2]. |

| Molecular Formula | C₇H₁₃IO₂ | Molar mass: 256.08 g/mol . |

| Appearance | Colorless to pale yellow liquid | Darkening indicates iodine liberation (degradation). |

| Storage Conditions | Sealed, 2-8°C, inert atmosphere | Light-sensitive; store in amber vials to prevent C-I homolysis. |

Synthetic Lineage: The Glycerol Connection

Glycerol is a ubiquitous, renewable C3 starting material[4]. Its conversion to solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) effectively protects two of the three hydroxyl groups[3]. Because solketal is a C3 unit, generating the C4 homologous intermediate requires a one-carbon extension (e.g., via tosylation followed by cyanide displacement and subsequent reduction). Alternatively, the target can be synthesized directly from 1,2,4-butanetriol via acetonide formation followed by selective primary iodination.

Fig 1: Synthetic routes to the C4 iodide from glycerol and butanetriol precursors.

Mechanistic Insights: Causality in Reagent Selection

As an Application Scientist, understanding why a specific intermediate is engineered is just as critical as knowing how to use it.

-

The Leaving Group (Iodide vs. Bromide/Chloride): In asymmetric alkylation reactions, primary iodides are vastly superior. The carbon-iodine bond is weaker and highly polarizable, significantly lowering the activation energy (

) for -

The Protecting Group (Acetonide): The 1,3-dioxolane ring is completely orthogonal to the harsh basic conditions required for alkylation (e.g., LDA, KHMDS). Once the C-C bond is formed, the acetonide can be cleanly removed using mild aqueous acid to reveal a 1,2-diol, which can subsequently undergo oxidative cleavage.

Table 2: Leaving Group Reactivity Comparison (Relative

Validated Experimental Protocols

Protocol A: Synthesis via Modified Appel Reaction

Objective: Convert 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane to the target iodide without cleaving the acid-labile acetonide.

Causality Insight: Standard halogenation reagents (e.g.,

Step-by-Step Workflow:

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Reagent Addition: Add triphenylphosphine (

, 1.2 eq) and imidazole (1.5 eq). Stir at 0°C for 15 minutes. -

Iodination: Slowly add iodine (

, 1.2 eq) in small portions over 20 minutes. The solution will turn dark brown and gradually lighten as the iodine is consumed. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction with saturated aqueous

to destroy excess unreacted iodine. Extract with DCM. Wash the organic layer with brine, dry over anhydrous -

Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1).

Self-Validating QC System:

TLC: The product iodide will have a significantly higher

(~0.7) compared to the starting alcohol (~0.2) in 8:2 Hexanes/EtOAc.1H NMR: Confirm success by observing the upfield shift of the terminal

protons to ~3.2 ppm, compared to the originalprotons at ~3.7 ppm.

Protocol B: Asymmetric Alkylation in Complex Synthesis

Objective: Utilize the C4 iodide for C-C bond formation. This methodology was notably employed in the total synthesis of enantiomerically pure 12-F2-Isoprostanes[5]. Causality Insight: To achieve high yields in the alkylation of sterically hindered enolates, the addition of a polar aprotic co-solvent like DMPU or HMPA is required to break up enolate aggregates, thereby increasing the nucleophilicity of the carbanion.

Step-by-Step Workflow:

-

Enolate Formation: Cool a solution of the starting ketone/ester (1.0 eq) in anhydrous THF to -78°C under argon. Add LDA (1.1 eq) dropwise. Stir for 1 hour to ensure complete kinetic enolate formation.

-

Co-solvent Addition: Add DMPU (2.0 eq) to the reaction mixture and stir for 15 minutes at -78°C.

-

Alkylation: Add 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.5 eq) dropwise.

-

Propagation: Slowly warm the reaction to -20°C over 4 hours to allow the

displacement to reach completion. -

Workup: Quench with saturated aqueous

. Extract with ethyl acetate, wash with water and brine, dry over

Self-Validating QC System:

Mass Spectrometry (LC-MS): Look for the

orpeak corresponding to the mass of the starting enolate precursor + 129 Da (the net addition of the moiety minus the iodide).

Downstream Transformations

Once integrated into the target molecular skeleton, the acetonide serves as a gateway to further functionalization, acting effectively as a masked propanal equivalent.

Fig 2: Application workflow: Alkylation, deprotection, and oxidative cleavage.

References

-

Title: Solketal - Protected Form of Glycerol Source: Wikipedia URL: [Link]

-

Title: Synthesis of the Eight Enantiomerically Pure Diastereomers of the 12-F2-Isoprostanes Source: Journal of the American Chemical Society (JACS) URL: [Link]

-

Title: Solketal Synthesis and Chemical Applications Source: Encyclopedia MDPI URL: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Functionalized Lipids Using 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Lipid Synthesis

The development of novel functionalized lipids is a cornerstone of modern drug delivery, particularly for nucleic acid therapeutics like mRNA vaccines and siRNA therapies, which rely on lipid nanoparticles (LNPs) for in vivo efficacy.[1][2][3] These complex delivery systems require lipids with precisely engineered properties, including ionizable headgroups for nucleic acid complexation and endosomal escape, as well as moieties for attaching targeting ligands or stealth polymers.[4][5] 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane has emerged as a highly valuable and versatile starting material in the synthesis of such advanced lipids.

This guide provides a comprehensive overview of the synthetic routes to functionalized lipids utilizing 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane. We will delve into the chemical rationale behind its use, provide detailed, step-by-step protocols for key transformations, and explore the synthesis of various classes of functionalized lipids, including cationic/ionizable lipids and lipids amenable to "click" chemistry modifications.

The Strategic Advantage of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

The utility of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane in lipid synthesis stems from its bifunctional nature:

-

A Reactive Alkylating Agent: The primary iodo group is an excellent leaving group, making the ethyl moiety highly susceptible to nucleophilic substitution. This allows for the efficient attachment of the dioxolane-containing fragment to various headgroup precursors, such as amines, thiols, and alcohols.

-

A Masked Dihydroxyethyl Headgroup: The 2,2-dimethyl-1,3-dioxolane (also known as an acetonide or isopropylidene ketal) serves as a robust protecting group for a 1,2-diol. This group is stable under a wide range of reaction conditions, including basic and nucleophilic environments commonly used for alkylation.[6] The diol can be readily deprotected under acidic conditions to reveal the hydrophilic dihydroxyethyl headgroup, a common feature in many functional lipids.

This dual functionality allows for a modular and convergent approach to lipid synthesis, where the hydrophobic tails and the protected headgroup can be introduced sequentially.

Core Synthetic Workflow: A Modular Approach

The general strategy for synthesizing functionalized lipids using 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane involves a three-stage process:

Figure 1: General workflow for the synthesis of functionalized lipids.

PART 1: Synthesis of Cationic and Ionizable Lipids

Cationic and ionizable lipids are critical components of LNPs for nucleic acid delivery.[7][8] They are typically composed of a tertiary amine headgroup that is positively charged at endosomal pH, facilitating endosomal escape. The following protocol details the synthesis of a model ionizable lipid.

Protocol 1: Synthesis of a Dihydroxyethyl-Functionalized Ionizable Lipid

This protocol describes the dialkylation of a primary amine with a long-chain alkyl bromide, followed by alkylation with 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane and subsequent deprotection.

Step 1: Dialkylation of a Primary Amine with Alkyl Bromides

-

Rationale: The first step involves the attachment of two hydrophobic tails to a primary amine. The choice of alkyl bromide will determine the length and saturation of the lipid tails, which can significantly impact the efficacy of the final LNP formulation. Using a slight excess of the amine can help to minimize over-alkylation to the quaternary ammonium salt.[9]

-

Procedure:

-

To a solution of octadecylamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (3.0 eq).

-

Add dodecyl bromide (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N,N-didodecyloctadecylamine.

-

Step 2: Alkylation with 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane

-

Rationale: The secondary amine product from Step 1 is now alkylated with our key reagent to introduce the protected headgroup. The secondary amine is generally more nucleophilic than the primary amine starting material, driving this reaction to completion.[9]

-

Procedure:

-

Dissolve the N,N-didodecyloctadecylamine (1.0 eq) from Step 1 in anhydrous acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Add 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 eq) and stir the mixture at 60 °C for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the protected lipid.

-

Step 3: Acid-Catalyzed Deprotection of the Dioxolane Group

-

Rationale: The final step is the removal of the acetonide protecting group to unveil the diol functionality. This is typically achieved under acidic conditions. It is crucial to use anhydrous conditions if other acid-labile groups are present in the molecule.[6][10]

-

Procedure:

-

Dissolve the protected lipid from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Neutralize the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final ionizable lipid can be further purified by column chromatography if necessary.

-

| Step | Reactants | Reagents & Solvents | Typical Yield | Purity (by LC-MS) |

| 1 | Octadecylamine, Dodecyl bromide | K₂CO₃, Acetonitrile | 70-85% | >95% |

| 2 | N,N-didodecyloctadecylamine, 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | DIPEA, Acetonitrile | 80-90% | >95% |

| 3 | Protected Lipid | HCl (cat.), THF/H₂O | >95% | >98% |

Table 1: Summary of reaction conditions and expected outcomes for the synthesis of a model ionizable lipid.

PART 2: Synthesis of Lipids for "Click" Chemistry

"Click" chemistry provides a powerful and modular approach to lipid functionalization, enabling the attachment of a wide array of molecules such as targeting ligands, imaging agents, and polymers.[11][12][13][] The following protocol outlines the synthesis of an azide-functionalized lipid, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Protocol 2: Synthesis of an Azide-Terminated Lipid

This protocol involves the initial synthesis of an amino-lipid, followed by conversion of the terminal amino group to an azide.

Figure 2: Workflow for synthesizing an azide-functionalized lipid.

Step 1: Synthesis of an N-Boc Protected Amino-Lipid

-